molecular formula C10H9ClFN B2492881 1-Amino-4-fluoronaphthalene Hydrochloride CAS No. 438-26-6

1-Amino-4-fluoronaphthalene Hydrochloride

Cat. No.: B2492881
CAS No.: 438-26-6
M. Wt: 197.64
InChI Key: YSSIEPCKKCDGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-4-fluoronaphthalene Hydrochloride is a useful research compound. Its molecular formula is C10H9ClFN and its molecular weight is 197.64. The purity is usually 95%.
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Scientific Research Applications

1. Protein Design and Stability

1-Amino-4-fluoronaphthalene Hydrochloride is associated with the use of fluorinated analogs of hydrophobic amino acids in protein design. Researchers have explored the potential of these fluorinated compounds to create proteins with novel chemical and biological properties. The introduction of fluorine into proteins has been noted to enhance protein stability against chemical and thermal denaturation while retaining their structural integrity and biological activity. However, the synthesis of large proteins with specifically fluorinated residues remains challenging due to the unique physicochemical properties of fluorinated molecules, such as extreme chemical inertness and thermal stability (Buer & Marsh, 2012).

2. Analytical Applications in Biochemistry

The compound has been implicated in analytical biochemistry, particularly in the detection and quantification of amino groups in various substances. Fluorescamine (FSA), a compound closely related to this compound, is used extensively for determining compounds containing amino groups, including pharmaceuticals, pesticides, amino acids, peptides, and proteins. FSA offers advantages such as non-fluorescence of the reagent and its hydrolytic products, fast reaction at ambient temperature, and the potential enhancement of sensitivity through the proper selection of diluting solvents, addition of surfactants, or extraction with water-immiscible solvents (Derayea & Samir, 2020).

3. Methodological Aspects in Protein Hydrolysis Studies

The compound is relevant in the methodological aspects of determining the degree of hydrolysis (DH) of protein hydrolysates. Various methods like pH-stat, TNBS, OPA, and others involve the measurement of amino groups generated from hydrolysis, where compounds like this compound might be used. However, challenges remain in standardizing these methods to ensure reliable interstudy comparisons (Rutherfurd, 2010).

4. Role in the Development of Chemosensors

The compound's derivatives are instrumental in the development of chemosensors for detecting various analytes. Studies have shown that derivatives based on this compound exhibit high selectivity and sensitivity in detecting metal ions, anions, neutral molecules, and pH regions. These chemosensors are emerging as crucial tools in various fields due to their selectivity, sensitivity, and the modulatory potential of their sensing characteristics (Roy, 2021).

5. Exploration in Fluorescence Emission Studies

The compound has been studied for its role in the new types of fluorescence emissions observed from nitrogen-containing organic compounds. These emissions have been noted to vary with experimental conditions, making materials like this compound significant in biomedical fields due to their biocompatibility and unique properties (Wang Shao-fei, 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-fluoronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSIEPCKKCDGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.